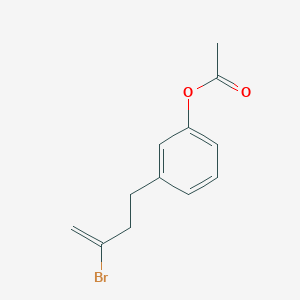

![molecular formula C14H9N3O2S B1291007 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1015608-95-3](/img/structure/B1291007.png)

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (BPPC) is an organic compound belonging to the family of pyrrolo[2,3-b]pyridine-5-carbonitriles. It is an important intermediate for the synthesis of various drugs and active pharmaceutical ingredients. BPPC has attracted significant attention due to its wide range of applications in the pharmaceutical industry. BPPC has been used as an intermediate in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and analgesics. BPPC has also been used in the synthesis of various active pharmaceutical ingredients, including anti-tumor agents, antibiotics, and anticonvulsants.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its derivatives are versatile intermediates in organic synthesis, enabling the development of a variety of heterocyclic compounds. For instance, these compounds have been utilized in [3 + 2] cycloaddition reactions to synthesize triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones with good yields and regioselectivity, demonstrating their utility in generating complex molecular architectures (Gao & Lam, 2008).

Medicinal Chemistry Applications

In medicinal chemistry, these compounds have been explored for the synthesis of molecules with potential therapeutic applications. For example, derivatives of this compound have been evaluated for their antimicrobial properties. A study described the synthesis and antimicrobial evaluation of novel pyridone derivatives showcasing the role of these compounds in developing new antibacterial and antifungal agents (Elgemeie et al., 2017).

Enzyme Inhibition

These compounds have also been investigated for their ability to inhibit critical enzymes. A notable example includes the synthesis of novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, which showed potent inhibitory activity against human carbonic anhydrase isoforms. These findings highlight their potential application in designing inhibitors for tumor-associated transmembrane isoforms, presenting a pathway for cancer therapeutic development (Ghorab et al., 2014).

Antiviral Research

Furthermore, acylamino derivatives of pyrrolo[2,3-b]pyridine sulfones have been synthesized and tested for their anti-HIV activity, illustrating the diverse medicinal chemistry applications of these compounds. Some derivatives showed activity at submicromolar concentrations, comparable to known antiretroviral agents, underscoring their significance in antiviral drug development (Silvestri et al., 2002).

Mecanismo De Acción

While the specific mechanism of action for 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is not available, it’s worth noting that pyrrolo pyridine derivatives have been studied for their inhibitory interactions with enzymes . For instance, they have been found to target CDK8 to indirectly inhibit β-catenin activity, causing downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S/c15-9-11-8-12-6-7-17(14(12)16-10-11)20(18,19)13-4-2-1-3-5-13/h1-8,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEJLYXBSSTCEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640139 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015608-95-3 |

Source

|

| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)